molecular formula C7H9Cl3N2OS2 B2742465 N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)acetamide CAS No. 868214-45-3

N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)acetamide

Cat. No. B2742465
CAS RN: 868214-45-3
M. Wt: 307.63
InChI Key: DMXLILFVJPTARJ-UHFFFAOYSA-N
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Description

“N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known to have diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized from precursors such as hydrazinecarbothioamides . The method for obtaining the target product is usually based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the thiazole ring might undergo electrophilic substitution at the C-5 position .

Scientific Research Applications

Synthesis and Heterocyclic Applications

The compound serves as a versatile precursor for synthesizing a wide range of heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others. These heterocycles have significant applications in the development of insecticidal agents against various pests, like the cotton leafworm, Spodoptera littoralis. The synthesis processes involve various chemical characterizations to confirm the structure and properties of the synthesized compounds (Fadda et al., 2017).

Insecticidal Assessment

Research has demonstrated the insecticidal potential of compounds synthesized from N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)acetamide. These studies aim to explore safer and more effective pest control methods by testing the synthesized compounds' efficacy against specific pests, contributing to agricultural sustainability and pest management strategies.

Anticancer Activity

Novel derivatives synthesized from this compound have been evaluated for their anticancer properties. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown promising results in inhibiting tumor growth, particularly against lung adenocarcinoma cells. These studies highlight the potential therapeutic applications of these compounds in cancer treatment, providing a basis for further research and development in oncology (Evren et al., 2019).

Antimicrobial Activity

The synthesis of novel triazole derivatives containing the thioamide group has been investigated for their antimicrobial activities. These studies are crucial in developing new antimicrobial agents to combat drug-resistant pathogens, addressing a significant challenge in current medical practices. The findings contribute to the broader field of antimicrobial research, potentially leading to new treatments for various bacterial and fungal infections (Turan-Zitouni et al., 2005).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the known activities of thiazole derivatives .

Mechanism of Action

Target of Action

The primary targets of N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Based on its structural similarity to other imidazole containing compounds , it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Imidazole derivatives have been shown to impact a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide are currently unknown . These properties are crucial in determining the compound’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

Based on the wide range of activities exhibited by imidazole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific data on N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide, it’s difficult to discuss these factors in detail .

properties

IUPAC Name

N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2OS2/c1-4(13)12-5(7(8,9)10)15-6-11-2-3-14-6/h5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXLILFVJPTARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trichloro-1-((4,5-dihydrothiazol-2-yl)thio)ethyl)acetamide

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